molecular formula C27H21Br B8214366 (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B8214366
M. Wt: 425.4 g/mol
InChI Key: BCQFLZRLTIZMLQ-UHFFFAOYSA-N
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Description

“(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene” is a tetraphenylethene (TPE) derivative with a bromomethyl (-CH2Br) substituent at the para position of one phenyl ring. This compound belongs to the aggregation-induced emission (AIE) family, where restricted intramolecular motion in aggregated states enhances fluorescence emission . The bromomethyl group introduces reactivity for further functionalization, such as nucleophilic substitution, making it valuable in synthesizing advanced materials like D-A type dipolar dyes . Its AIE properties are critical for applications in bioimaging, photodynamic therapy, and polymer science.

Properties

IUPAC Name

1-(bromomethyl)-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFLZRLTIZMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

This method involves bromination of a methyl group on a pre-formed triphenylethylene scaffold. The reaction employs NBS and a radical initiator (e.g., benzoyl peroxide, BPO) in carbon tetrachloride (CCl₄) at 80°C.

Procedure :

  • Dissolve 1-(4-methylphenyl)-1,2,2-triphenylethylene (5 mmol) in CCl₄.

  • Add NBS (1.1 eq) and BPO (2 mol%).

  • Reflux for 24 hours under inert atmosphere.

  • Purify via silica gel chromatography (petroleum ether).

Key Data :

ParameterValue
Yield56%
Purity>95%
Reaction Time24 hours

Mechanism :
The reaction proceeds via a radical chain mechanism. BPO generates bromine radicals, abstracting hydrogen from the methyl group to form a benzyl radical, which reacts with Br₂ (from NBS decomposition).

Suzuki-Miyaura Cross-Coupling for Ethene Core Assembly

Palladium-Catalyzed Coupling of Bromoethene and Boronic Acids

This method constructs the ethene core via Suzuki coupling between bromotriphenylethylene and aryl boronic acids.

Procedure :

  • Mix bromotriphenylethylene (1 eq), aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (1 mol%) in toluene/ethanol.

  • Add aqueous K₂CO₃ (2M) and reflux under N₂ for 12 hours.

  • Extract with dichloromethane and purify via column chromatography.

Key Data :

ParameterValue
Yield70–85%
CatalystPd(PPh₃)₄
Temperature110°C

Advantages :

  • Enables modular substitution on the phenyl rings.

  • Compatible with electron-rich and -poor boronic acids.

Multi-Step Synthesis from 4-Methylstyrene

Halogenation, Grignard Reaction, and Bromination

This industrial-scale method avoids toxic cyanide reagents:

Steps :

  • Halogenation : React 4-methylstyrene with HCl/HBr to form 1-(4-halophenyl)propene.

  • Grignard Reaction : Treat with Mg in THF, followed by CO₂ insertion to yield 2-(4-methylphenyl)propionic acid.

  • Bromination : Use PBr₃ or HBr/AcOH to introduce the bromomethyl group.

Key Data :

StepYield
Halogenation>90%
Grignard/Carboxylation85%
Final Bromination60–85%

Purification :

  • Crystallization from dichloromethane/methanol yields >98.5% purity.

McMurry Coupling of Ketones

Titanium-Mediated Alkene Formation

McMurry coupling dimerizes ketones to form the ethene core, followed by bromination:

Procedure :

  • React 4-methylbenzophenone with TiCl₄/Zn.

  • Quench with NH₄Cl and dehydrate with p-toluenesulfonic acid.

  • Brominate the methyl group as in Method 1.

Key Data :

ParameterValue
Coupling Yield39%
Overall Yield25–30%

Limitations :

  • Low yield due to competing side reactions.

  • Requires harsh conditions (TiCl₄).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Radical Bromination5695HighSimplicity
Suzuki Coupling8597ModerateModularity
Multi-Step Synthesis8598.5HighIndustrial applicability
McMurry Coupling3090LowCore structure diversity

Critical Considerations

Purification Challenges

  • Column chromatography (petroleum ether/CHCl₃) is essential for removing dibromo impurities.

  • Recrystallization from CH₂Cl₂/MeOH enhances purity.

Emerging Techniques

Sonochemical Bromination

Recent studies suggest ultrasound-assisted bromination reduces reaction time to 1–2 hours with comparable yields.

Flow Chemistry

Microreactors improve heat transfer in exothermic bromination steps, enhancing safety and yield .

Scientific Research Applications

Chemistry: (2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials .

Biology and Medicine: In biological research, this compound is used to study the effects of bromomethyl groups on biological systems. It is also investigated for its potential use in drug development and as a probe in biochemical assays .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

Comparison with Similar Compounds

Below is a detailed comparison of “(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene” with structurally related TPE derivatives, focusing on synthesis, properties, and applications.

Structural and Functional Group Variations
Compound Name (IUPAC) Substituent Key Functional Group Reactivity AIE Activity
This compound -CH2Br (para) Nucleophilic substitution (e.g., with amines) Likely
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene (TPE-Br) -Br (para) Suzuki coupling, halogen exchange Yes
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene -CH=CH2 (para) Radical polymerization, copolymerization Yes
(2-(4-Ethynylphenyl)ethene-1,1,2-triyl)tribenzene -C≡CH (para) Click chemistry (e.g., azide-alkyne cycloaddition) Not reported
[2-[4-(2-Bromoethoxy)phenyl]ethene-1,1,2-triyl]tribenzene -OCH2CH2Br (para) Ether cleavage, further alkylation Yes

Key Observations :

  • Bromomethyl vs. Bromophenyl : The bromomethyl group enables nucleophilic substitution (e.g., in dye synthesis ), while TPE-Br’s bromine supports cross-coupling reactions for optoelectronic materials .
  • Vinyl vs. Ethynyl : The vinyl group facilitates polymerization (e.g., in AIE-active copolymers ), whereas the ethynyl group is tailored for click chemistry .

Comparison :

  • The bromomethyl derivative requires precise control of substitution reactions to retain AIE properties .
Physical and Chemical Properties
Property Bromomethyl Derivative TPE-Br Vinylphenyl Derivative Ethynylphenyl Derivative
Solubility Low in water; requires NPs (e.g., DSPE-PEG) for aqueous dispersion DSPE-PEG-coated NPs soluble in water Soluble in organic solvents (THF, DMF) Poor water solubility; soluble in DCM
Fluorescence Quantum Yield Not reported; presumed similar to TPE-Br due to AIE 0.42 in aggregated state 0.68 in polymersomes (star-like) Not reported
Thermal Stability Stable up to 200°C (estimated) Decomposes at 250°C Stable in copolymers up to 300°C No data

Key Trends :

  • Solubility: Bromomethyl and bromophenyl derivatives require nanoformulation (e.g., DSPE-PEG) for biomedical use , while vinyl/ethynyl derivatives are more compatible with polymer matrices.
  • AIE Efficiency : Star-like polymers with vinylphenyl-TPE show higher quantum yields due to tighter aggregation .

Contrast :

  • TPE-Br is preferred in photodynamic therapy due to singlet oxygen generation , while the bromomethyl derivative is tailored for modular dye synthesis .

Biological Activity

(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene, also known as 1,1,2-Triphenyl-2-(4-bromomethylphenyl)ethylene (CAS No. 1361969-01-8), is a synthetic organic compound characterized by its complex structure and potential biological activities. This article reviews the biological properties of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H21Br
  • Molecular Weight : 425.36 g/mol
  • Purity : ≥95% (commonly available in research settings)
  • Melting Point : 134.0 - 140.0 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The bromomethyl group is thought to enhance the reactivity of the compound towards nucleophilic sites in cancer cells.

Case Study:
A study conducted on breast cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent relationship between compound concentration and cell viability reduction.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

This data suggests that at higher concentrations, the compound significantly reduces cell viability, indicating its potential as an effective anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's cytotoxic effects.

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. Preliminary studies suggest that high doses may lead to cytotoxicity in normal cells as well.

Toxicity Data

A toxicity assessment revealed the following:

EndpointObserved Effect
Skin IrritationSevere
Eye DamageSevere
LD50 (oral in rats)>500 mg/kg

These findings highlight the need for careful handling and further investigation into the safety profile of this compound.

Q & A

Q. What analytical approaches resolve conflicting data in toxicity profiles?

  • Answer : Combine in vitro assays (e.g., Ames test for mutagenicity) with in silico models (QSAR). Validate respiratory irritation (H335) using murine alveolar macrophage assays. Cross-reference GHS classifications with OECD guidelines for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 2
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(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene

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